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Introduction
Adenosine-to-inosine (A-to-I) RNA editing is a crucial post-transcriptional modification process

that diversifies the transcriptome and proteome without altering the genomic DNA sequence.[1]

[2] This process is catalyzed by the Adenosine Deaminase Acting on RNA (ADAR) family of

enzymes, which convert adenosine (A) to inosine (I) within double-stranded RNA (dsRNA)

structures.[1][3][4] Since inosine is interpreted as guanosine (G) by the cellular machinery, A-to-

I editing can have profound effects on the coding potential of mRNAs, leading to amino acid

substitutions, altered splice sites, and changes in miRNA target recognition.[1][5][6][7]

Dysregulation of A-to-I editing has been increasingly implicated in a wide range of human

diseases, including cancer, neurological disorders, and autoimmune conditions.[1][8][4][9]

Understanding the molecular mechanisms of aberrant A-to-I editing and its pathological

consequences is paramount for the development of novel diagnostic and therapeutic

strategies. This technical guide provides a comprehensive overview of the role of A-to-I editing

in disease, with a focus on quantitative data, detailed experimental methodologies, and

visualization of key pathways and workflows.

The ADAR Enzyme Family
In mammals, the ADAR family consists of three members: ADAR1, ADAR2, and ADAR3.[10]
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ADAR1 is ubiquitously expressed and exists in two isoforms: the constitutively expressed

p110 isoform and the interferon-inducible p150 isoform.[6][11] ADAR1 primarily edits non-

coding regions, particularly Alu elements, and plays a critical role in preventing the activation

of the innate immune system by endogenous dsRNA.[3][12]

ADAR2 is most highly expressed in the central nervous system and is the primary enzyme

responsible for site-specific editing of coding sequences in neuronal transcripts.[3]

ADAR3 is also predominantly expressed in the brain, but its catalytic activity is debated, and

its precise function remains largely unknown.

A-to-I Editing in Cancer
Aberrant A-to-I editing is a common feature of many cancers, contributing to tumor initiation,

progression, and drug resistance. Both increased (hyper-editing) and decreased (hypo-editing)

levels of editing have been observed in different tumor types, often correlating with changes in

ADAR enzyme expression.[13][14]

Quantitative Data on A-to-I Editing in Cancer
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Gene Cancer Type
Change in
Editing Level

Functional
Consequence

Reference

AZIN1

Hepatocellular

Carcinoma,

Breast Cancer

Increased

Promotes cell

proliferation and

tumor growth.

[13]

GM2A Glioblastoma

Elevated in

Glioblastoma

Stem Cells

Contributes to

GSC survival,

proliferation, and

self-renewal.

[4]

GRIA2 Glioblastoma Decreased

Contributes to

tumor

progression.

[13]

CDC14B Glioblastoma Decreased
Impairs tumor

suppression.
[12]

COG3 Breast Cancer Increased
Increased cell

viability.
[14]

RHOQ
Colorectal

Cancer
Increased

Promotes

invasion.
[4]

Signaling Pathway in Glioblastoma
In glioblastoma, the downregulation of ADAR2 activity leads to reduced editing of the CDC14B

pre-mRNA. This results in decreased CDC14B protein levels, which in turn fails to

dephosphorylate and promote the degradation of Skp2. Elevated Skp2 levels lead to the

degradation of the cell cycle inhibitors p21 and p27, promoting cell cycle progression and tumor

growth.[12][15][16]
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CDC14B/Skp2/p21/p27 pathway in glioblastoma.

A-to-I Editing in Neurological Disorders
The central nervous system exhibits the highest levels of A-to-I editing, and alterations in this

process are associated with a variety of neurological and psychiatric disorders.[9][10][13][17]

[18]

Quantitative Data on A-to-I Editing in Neurological
Disorders

Gene Disorder
Change in
Editing Level

Functional
Consequence

Reference

GRIA2 (Q/R site)

Amyotrophic

Lateral Sclerosis

(ALS)

Decreased

Increased Ca2+

permeability,

excitotoxicity.

[18]

GRIA2 (Q/R site)
Alzheimer's

Disease
Decreased

Synapse loss

and

neurodegenerati

on.

[17][18]

5-HT2CR

Major

Depression,

Schizophrenia

Altered
Dysregulated G-

protein coupling.
[10]

GABRA3 -

Editing increases

during neuronal

development

Alters gating

kinetics of the

GABAA receptor.

[5]

Multiple Genes
Parkinson's

Disease
Overall decrease

Widespread

transcriptomic

changes.

[17][18]

A-to-I Editing in Autoimmune Diseases
A-to-I editing, particularly by ADAR1, is a critical mechanism for preventing the inappropriate

activation of the innate immune system by endogenous dsRNA.[3][12] Deficiencies in ADAR1

function can lead to the accumulation of unedited self-dsRNA, which is recognized by the
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cytosolic sensor MDA5, triggering a type I interferon response and leading to autoinflammatory

and autoimmune diseases.[3][6][9]

Quantitative Data on A-to-I Editing in Autoimmune
Diseases

Parameter Disease Change Consequence Reference

ADAR1 p150

expression

Rheumatoid

Arthritis

Increased in

synovium and

blood

Increased overall

A-to-I editing.
[3][9]

Overall A-to-I

editing

Systemic Lupus

Erythematosus

(SLE)

Increased

Potential

generation of

neoantigens.

[9]

Overall A-to-I

editing

Sjögren's

Syndrome
Increased

Associated with

ADAR1 p150

expression.

[3]

CTSS editing
Systemic

Sclerosis
Increased

Correlates with

higher CTSS

expression.

[19][20]

Innate Immune Signaling Pathway
Unedited endogenous dsRNA is recognized by MDA5, which then oligomerizes and activates

the mitochondrial antiviral-signaling protein (MAVS). MAVS acts as a scaffold to recruit and

activate downstream signaling components, including TBK1 and IKKs, leading to the

phosphorylation and activation of the transcription factors IRF3 and NF-κB. These transcription

factors then translocate to the nucleus to induce the expression of type I interferons and other

pro-inflammatory cytokines.[3][5][7][13][21][22][23]
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Innate immune response to unedited dsRNA.
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Experimental Protocols
Quantification of A-to-I Editing by Sanger Sequencing
This method provides a quantitative measure of the editing level at a specific site within a

population of RNA molecules.[14][21][24]

1. RNA Isolation:

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.

Treat the RNA with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. Reverse Transcription (RT):

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random

hexamers or gene-specific primers.

3. Polymerase Chain Reaction (PCR):

Amplify the cDNA region containing the editing site of interest using specific primers.

Purify the PCR product to remove primers and dNTPs.

4. Sanger Sequencing:

Sequence the purified PCR product using a forward or reverse sequencing primer.

Analyze the resulting chromatogram. The presence of both an "A" and a "G" peak at the

editing site indicates A-to-I editing.

5. Quantification:

The editing level can be estimated by calculating the ratio of the "G" peak height to the sum

of the "A" and "G" peak heights.
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Experimental Workflow for Sanger Sequencing-based Editing
Quantification

Start:
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1. RNA Isolation
(TRIzol, DNase I treatment)

2. Reverse Transcription
(cDNA synthesis)

3. PCR Amplification
(Target region)

4. Sanger Sequencing
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End:
Editing Level (%)
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Workflow for quantifying A-to-I editing by Sanger sequencing.

ADAR1 Activity Assay
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This assay measures the enzymatic activity of ADAR1 in cell lysates or with purified protein.[25]

[26][27]

1. Substrate Preparation:

Synthesize or in vitro transcribe a dsRNA substrate containing a known ADAR1 editing site.

The substrate can be radiolabeled or fluorescently labeled for detection.

2. Reaction Setup:

Prepare a reaction mixture containing the dsRNA substrate, cell lysate or purified ADAR1,

and an appropriate reaction buffer.

Incubate the reaction at 37°C for a defined period.

3. Analysis:

Radiolabeled Substrate:

Digest the RNA to mononucleotides.
Separate the mononucleotides by thin-layer chromatography (TLC).
Quantify the amount of radioactive adenosine and inosine.

Non-radiolabeled Substrate:

Perform RT-PCR on the reaction product as described for Sanger sequencing.
Quantify the editing level by Sanger sequencing or restriction enzyme digestion if the
editing event creates or destroys a restriction site.

Reporter-based Assay:

Utilize a cell line expressing a reporter construct (e.g., luciferase) where expression is
dependent on ADAR1-mediated editing of a stop codon to a sense codon.[25][28] ADAR1
activity is then proportional to the reporter signal.

RNA Immunoprecipitation (RIP) followed by Sequencing
(RIP-Seq)
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This technique identifies the RNA molecules that are bound by a specific RNA-binding protein,

such as ADAR1, in vivo.[11][17][29][30]

1. Cell Crosslinking and Lysis:

Crosslink RNA-protein complexes in living cells using formaldehyde or UV light.

Lyse the cells to release the ribonucleoprotein complexes (RNPs).

2. Immunoprecipitation:

Incubate the cell lysate with an antibody specific to the RNA-binding protein of interest (e.g.,

ADAR1).

Use protein A/G beads to pull down the antibody-RNP complexes.

3. RNA Isolation:

Wash the beads to remove non-specifically bound molecules.

Reverse the crosslinking and digest the protein to release the RNA.

Purify the RNA.

4. Library Preparation and Sequencing:

Construct a cDNA library from the immunoprecipitated RNA.

Perform high-throughput sequencing of the library.

5. Data Analysis:

Align the sequencing reads to the reference genome.

Identify peaks that are enriched in the RIP sample compared to a control (e.g., IgG

immunoprecipitation) to determine the binding sites of the protein.

Experimental Workflow for RIP-Seq

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.researchgate.net/figure/Experimental-and-computational-workflow-for-RNA-immunoprecipitation-RIP-sequencing-A_fig1_313672483
https://pmc.ncbi.nlm.nih.gov/articles/PMC4355961/
https://experiments.springernature.com/articles/10.1007/978-1-4939-6380-5_7
https://www.cd-genomics.com/resource-rip-seq-library-preparation-guide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Cultured Cells

1. Crosslinking
(Formaldehyde or UV)

2. Cell Lysis

3. Immunoprecipitation
(ADAR1 antibody)

4. Washing

5. RNA Elution & Purification

6. Library Preparation

7. High-Throughput Sequencing

8. Bioinformatic Analysis
(Peak Calling)

End:
ADAR1-bound RNAs

Click to download full resolution via product page

Workflow for RNA Immunoprecipitation followed by Sequencing (RIP-Seq).
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Bioinformatic Analysis of A-to-I Editing from RNA-Seq
Data
High-throughput RNA sequencing (RNA-seq) allows for the transcriptome-wide identification

and quantification of A-to-I editing sites.[20][31][32][33][34]

1. Quality Control:

Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality

bases.

2. Read Alignment:

Align the trimmed reads to the reference genome using a splice-aware aligner.

3. Variant Calling:

Identify single nucleotide variations (SNVs) between the RNA-seq reads and the reference

genome.

4. Filtering:

Filter the identified SNVs to enrich for true A-to-I editing sites. This involves removing known

genomic SNPs, filtering out sites in simple repeat regions, and applying various quality

filters.

5. Annotation:

Annotate the identified editing sites based on their genomic location (e.g., coding sequence,

3' UTR, intron) and predict their functional consequences (e.g., synonymous, non-

synonymous).

6. Quantification:

For each identified editing site, calculate the editing level as the ratio of reads supporting the

'G' allele to the total number of reads covering that position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0193316
https://pmc.ncbi.nlm.nih.gov/articles/PMC3246201/
https://academic.oup.com/bib/article/18/6/993/2562884
https://pmc.ncbi.nlm.nih.gov/articles/PMC10484733/
https://www.cd-genomics.com/resourse-bioinformatics-workflow-of-rna-seq.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Site-Directed Mutagenesis to Study A-to-I Editing
This technique is used to introduce specific mutations into a DNA sequence to study the

functional consequences of A-to-I editing or to investigate the sequence requirements for

editing.[4][12][19][35][36]

1. Primer Design:

Design primers that contain the desired mutation and are complementary to the template

DNA.

2. PCR Amplification:

Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the target

sequence with the mutagenic primers.

3. Template Digestion:

Digest the parental, methylated template DNA with the DpnI restriction enzyme, which

specifically cleaves methylated DNA.

4. Transformation:

Transform the mutated, unmethylated plasmids into competent E. coli cells.

5. Verification:

Isolate plasmid DNA from the resulting colonies and verify the presence of the desired

mutation by Sanger sequencing.

Conclusion and Future Directions
A-to-I RNA editing is a fundamental biological process with profound implications for human

health and disease. The dysregulation of ADAR activity and the resulting aberrant editing

patterns are increasingly recognized as key drivers of pathogenesis in cancer, neurological

disorders, and autoimmune diseases. The quantitative data and experimental methodologies

outlined in this guide provide a framework for researchers and drug development professionals

to investigate the role of A-to-I editing in their specific areas of interest.
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Future research will likely focus on several key areas:

Expanding the "editome": Identifying the full spectrum of A-to-I editing sites in different

tissues and disease states.

Functional characterization: Elucidating the precise functional consequences of individual

editing events and global editing patterns.

Therapeutic targeting: Developing novel therapeutic strategies that aim to modulate ADAR

activity or correct aberrant editing events. This includes the development of small molecule

inhibitors of ADARs and the use of antisense oligonucleotides to guide editing to specific

sites.

Biomarker development: Identifying A-to-I editing signatures that can be used as diagnostic

or prognostic biomarkers for various diseases.

A deeper understanding of the intricate roles of A-to-I RNA editing in disease will undoubtedly

pave the way for innovative diagnostic and therapeutic interventions, ultimately improving

human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Multifaceted roles of RNA editing enzyme ADAR1 in innate immunity - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. mdpi.com [mdpi.com]

4. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b3029182?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019752/
https://www.researchgate.net/figure/Cdc14B-regulates-S-phase-entry-in-an-Skp2-dependent-manner-A-HeLa-cells-were-treated_fig3_5611627
https://www.mdpi.com/2073-4425/8/1/41
https://receptor.nsm.uh.edu/research/protocols/experimental/mutagenesis
https://www.researchgate.net/figure/The-RIG-I-MDA5-signalling-pathway-RIG-I-and-MDA5-recognize-viral-RNA-and-interact_fig1_43647368
https://www.researchgate.net/figure/Innate-immune-sensing-of-dsRNA-and-A-to-I-RNA-editing-by-ADAR1-a-Cytosolic-RNA-sensing_fig1_299648323
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. researchgate.net [researchgate.net]

8. How RIG-I like receptors activate MAVS - PMC [pmc.ncbi.nlm.nih.gov]

9. Frontiers | ADAR1: “Editor-in-Chief” of Cytoplasmic Innate Immunity [frontiersin.org]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. tobias-lib.ub.uni-tuebingen.de [tobias-lib.ub.uni-tuebingen.de]

13. researchgate.net [researchgate.net]

14. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]

15. ADAR2-editing activity inhibits glioblastoma growth through the modulation of the
CDC14B/Skp2/p21/p27 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. Genomic Analysis of ADAR1 Binding and its Involvement in Multiple RNA Processing
Pathways - PMC [pmc.ncbi.nlm.nih.gov]

18. To protect and modify double-stranded RNA – the critical roles of ADARs in development,
immunity and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

19. A Screening Protocol for Identification of Functional Mutants of RNA Editing Adenosine
Deaminases - PMC [pmc.ncbi.nlm.nih.gov]

20. Genome-wide identification and analysis of A-to-I RNA editing events in bovine by
transcriptome sequencing | PLOS One [journals.plos.org]

21. ADAR1: “Editor-in-Chief” of Cytoplasmic Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

22. Frontiers | The intersection molecule MDA5 in Cancer and COVID-19 [frontiersin.org]

23. The response of mammalian cells to double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

24. scispace.com [scispace.com]

25. bpsbioscience.com [bpsbioscience.com]

26. bpsbioscience.com [bpsbioscience.com]

27. resources.biomol.com [resources.biomol.com]

28. Sensitive ADAR editing reporter in cancer cells enables high-throughput screening of
small molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

29. RIP: RNA Immunoprecipitation | Springer Nature Experiments
[experiments.springernature.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.researchgate.net/figure/The-regulator-of-the-MDA5-signaling-pathway-MDA5-recognizes-RNA-derived-from-actively_fig2_381355360
https://pmc.ncbi.nlm.nih.gov/articles/PMC4470786/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.01763/full
https://www.researchgate.net/publication/6175993_Purification_and_Assay_of_ADAR_Activity
https://www.researchgate.net/figure/Experimental-and-computational-workflow-for-RNA-immunoprecipitation-RIP-sequencing-A_fig1_313672483
https://tobias-lib.ub.uni-tuebingen.de/xmlui/bitstream/handle/10900/83827/Promotionsarbeit_Paul_Vogel.pdf?sequence=1&isAllowed=y
https://www.researchgate.net/figure/Schematic-representation-of-the-antiviral-signaling-pathway-model-of-MAVS-Viruses-induce_fig2_374692180
https://pmc.ncbi.nlm.nih.gov/articles/PMC8208106/
https://pubmed.ncbi.nlm.nih.gov/22525274/
https://pubmed.ncbi.nlm.nih.gov/22525274/
https://www.researchgate.net/publication/224823919_ADAR2-editing_activity_inhibits_glioblastoma_growth_through_the_modulation_of_the_CDC14BSkp2p21p27_axis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4355961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4355961/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8019592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8019592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3690185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3690185/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0193316
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0193316
https://pmc.ncbi.nlm.nih.gov/articles/PMC6669771/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.963051/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2084215/
https://scispace.com/pdf/editr-a-method-to-quantify-base-editing-from-sanger-2ig73mblfw.pdf
https://bpsbioscience.com/adar1-activity-luciferase-reporter-hek293-cell-line-82239
https://bpsbioscience.com/adar1-rna-tr-fret-assay-kit-82252
https://resources.biomol.com/biomol-blog/adar1-editor-in-chief-of-innate-immunity
https://pmc.ncbi.nlm.nih.gov/articles/PMC6393238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6393238/
https://experiments.springernature.com/articles/10.1007/978-1-4939-6380-5_7
https://experiments.springernature.com/articles/10.1007/978-1-4939-6380-5_7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


30. How to Prepare a Library for RIP-Seq: A Comprehensive Guide - CD Genomics [cd-
genomics.com]

31. Accurate identification of A-to-I RNA editing in human by transcriptome sequencing -
PMC [pmc.ncbi.nlm.nih.gov]

32. academic.oup.com [academic.oup.com]

33. Transcriptome-wide profiling of A-to-I RNA editing by Slic-seq - PMC
[pmc.ncbi.nlm.nih.gov]

34. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

35. static.igem.org [static.igem.org]

36. bowdish.ca [bowdish.ca]

To cite this document: BenchChem. ["Adenosine-to-inosine editing in disease"]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029182#adenosine-to-inosine-editing-in-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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